1-Methyl-3-(1-(morpholinosulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-Methyl-3-(1-(morpholinosulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide” is a complex organic molecule. It contains several functional groups including a morpholinosulfonyl group, a piperidinyl group, and a benzothiadiazole group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the morpholinosulfonyl group could be introduced via a sulfonation reaction, while the piperidinyl group could be introduced via a nucleophilic substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely contribute to the stability of the molecule and could also influence its reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the morpholinosulfonyl group could potentially undergo hydrolysis to produce a morpholine and a sulfonic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of several nitrogen and sulfur atoms could make the compound relatively polar, which could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Drug Metabolism and Disposition
A study on "Disposition and Metabolism of [14C]SB-649868, an Orexin 1 and 2 Receptor Antagonist, in Humans" by Renzulli et al. (2011) explores the metabolism of a novel orexin receptor antagonist intended for insomnia treatment. The study illustrates the process of determining the disposition of drug-related material in the human body, emphasizing the role of metabolite profiling and characterization in drug development (Renzulli et al., 2011).
Diuretic Research
Research on the diuretic Etozolin showcases its impact on renal elimination of water and solutes in subjects with normal renal function, as documented by Scheitza (1977). This type of research is critical for understanding the pharmacological effects of diuretics on kidney function and fluid balance in the body (Scheitza, 1977).
Pharmacokinetics in Disease States
Knauf et al. (1987) provide insights into the altered kinetics of Etozolin and its active metabolite in patients with hepatic cirrhosis and ascites, highlighting the importance of understanding how disease states can affect drug metabolism and disposition. This research underscores the necessity of adjusting drug dosages in patients with compromised liver function (Knauf et al., 1987).
Exposure to Environmental Chemicals
Liao et al. (2013) investigated the occurrence and dietary exposure to parabens in foodstuffs from the United States, demonstrating the widespread presence of these chemicals in the environment and their potential impact on human health. This type of research is pivotal in assessing the safety and regulatory limits for chemical compounds in consumer products and the environment (Liao et al., 2013).
Risk Assessment
A study on the quantitative risk assessment of skin sensitization caused by an antimicrobial agent used in a consumer product by Fukushima et al. (2023) exemplifies how scientific research can inform safety standards and regulatory policies for chemicals in consumer products. This research highlights the use of risk assessment methodologies to evaluate and mitigate the health risks associated with chemical exposures (Fukushima et al., 2023).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-methyl-3-(1-morpholin-4-ylsulfonylpiperidin-4-yl)-2λ6,1,3-benzothiadiazole 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O5S2/c1-17-15-4-2-3-5-16(15)20(26(17,21)22)14-6-8-18(9-7-14)27(23,24)19-10-12-25-13-11-19/h2-5,14H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZITJWWAIMZCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(1-(morpholinosulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.